2-Methyl-1H-benzimidazole-5-carbonitrile
Overview
Description
2-Methyl-1H-benzimidazole-5-carbonitrile is a heterocyclic compound with the molecular formula C9H7N3. It is a derivative of benzimidazole, which is a bicyclic compound consisting of fused benzene and imidazole rings.
Mechanism of Action
Target of Action
Benzimidazole derivatives have been known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Benzimidazole derivatives have been reported to interact with various biological targets, leading to a broad range of chemical and biological properties .
Biochemical Pathways
Benzimidazole derivatives have been reported to influence a variety of biochemical pathways due to their broad range of biological activities .
Result of Action
Benzimidazole derivatives have been reported to exhibit a wide range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1H-benzimidazole-5-carbonitrile can be achieved through several methods. One common approach involves the cyclization of amido-nitriles. For example, the reaction of 2-aminobenzonitrile with methyl iodide under basic conditions can yield this compound . Another method involves the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1H-benzimidazole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired product .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzimidazole derivatives .
Scientific Research Applications
2-Methyl-1H-benzimidazole-5-carbonitrile has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
5-Methyl-1H-benzimidazole: Similar in structure but lacks the nitrile group.
2-Aminobenzimidazole: Contains an amino group instead of a methyl group.
1H-Benzimidazole-5-carbonitrile: Lacks the methyl group at the 2-position.
Uniqueness
2-Methyl-1H-benzimidazole-5-carbonitrile is unique due to the presence of both a methyl group at the 2-position and a nitrile group at the 5-position. This combination of functional groups imparts specific chemical properties and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-methyl-3H-benzimidazole-5-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3/c1-6-11-8-3-2-7(5-10)4-9(8)12-6/h2-4H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPFHANMJUAOJKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00344017 | |
Record name | 2-Methyl-1H-benzimidazole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00344017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92443-13-5 | |
Record name | 2-Methyl-1H-benzimidazole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00344017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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